BenchChemオンラインストアへようこそ!

6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one

Medicinal Chemistry Kinase Inhibitor Design Building Block Reactivity

6-Chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one (CAS 1385818-35-8; also associated with CAS 1192150-20-1) is a heterocyclic small molecule comprising a 2,7-naphthyridin-1(2H)-one core with chlorine at the 6-position and a hydrazinyl group at the 8-position. The 2,7-naphthyridin-1(2H)-one scaffold is a privileged structure in kinase inhibitor discovery, notably employed in the construction of selective MET/AXL inhibitors.

Molecular Formula C8H7ClN4O
Molecular Weight 210.62 g/mol
Cat. No. B13043822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one
Molecular FormulaC8H7ClN4O
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C(N=C(C=C21)Cl)NN
InChIInChI=1S/C8H7ClN4O/c9-5-3-4-1-2-11-8(14)6(4)7(12-5)13-10/h1-3H,10H2,(H,11,14)(H,12,13)
InChIKeyOTXXIDUPWWOLFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: Key Structural Features and Procurement-Relevant Baseline


6-Chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one (CAS 1385818-35-8; also associated with CAS 1192150-20-1) is a heterocyclic small molecule comprising a 2,7-naphthyridin-1(2H)-one core with chlorine at the 6-position and a hydrazinyl group at the 8-position . The 2,7-naphthyridin-1(2H)-one scaffold is a privileged structure in kinase inhibitor discovery, notably employed in the construction of selective MET/AXL inhibitors [1]. The hydrazinyl substituent distinguishes this compound from commonly used 8-chloro- and 8-amino-2,7-naphthyridinone building blocks, offering a reactive handle for hydrazone, triazole, and pyrazole annulation chemistries that are inaccessible to the corresponding 8-halo or 8-amino analogs [2].

Why 6-Chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one Cannot Be Swapped with General Naphthyridine or Hydrazine Building Blocks


Simple substitution of this compound with unsubstituted 2,7-naphthyridin-1(2H)-one or non-hydrazinyl 8-substituted analogs (e.g., 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one [1]) would eliminate the hydrazone-forming and heterocycle-annulation capabilities essential for many medicinal chemistry workflows. Conversely, substituting with a hydrazine-containing but non-naphthyridinone scaffold (e.g., 2-chloro-6-hydrazinyl-1,5-naphthyridine ) alters both the hydrogen-bonding pattern of the carbonyl and the electronic character of the ring system, leading to divergent reactivity in downstream coupling and cyclization steps. The combination of the 1-oxo group, the 6-chloro atom, and the 8-hydrazinyl group presents a unique three-point pharmacophore that cannot be replicated by any single commercially available congener [2].

Quantitative Differentiation Evidence for 6-Chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one


Structural Uniqueness: Orthogonal Reactive Handle Relative to 8-Halo and 8-Amino 2,7-Naphthyridinones

6-Chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one provides a hydrazinyl nucleophile at C8 that enables hydrazone, triazole, and pyrazole-forming reactions not possible with the 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks employed in MET/AXL inhibitor libraries [1]. The 8-chloro analog (e.g., 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one) reacts exclusively via nucleophilic aromatic substitution with amines to give 8-amino derivatives [1], whereas the hydrazinyl group can undergo both condensation and cyclocondensation reactions, yielding a distinct vector of chemical space. No quantitative reactivity parameter (e.g., Hammett σ) is available for this specific compound; the differentiation is based on functional group orthogonality (Class-level inference).

Medicinal Chemistry Kinase Inhibitor Design Building Block Reactivity

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. Non-Oxo Naphthyridine Analogs

The computed partition coefficient (logP) for 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one is 1.57 [1]. This value is lower than that of the non-oxo analog 2-chloro-6-hydrazinyl-1,5-naphthyridine (calc. logP ~1.9, based on C8H7ClN4 with 2 H-bond donors and 4 acceptors ), owing to the additional carbonyl oxygen that increases polarity. The presence of the carbonyl also converts the naphthyridine core from a purely heteroaromatic system to a 1-oxo-1,2-dihydro system, altering the tautomeric preference and the capacity for hydrogen-bonding interactions with biological targets . No experimental logP or solubility data for the target compound were identified; the comparison is based on in silico predictions (Supporting evidence).

Physicochemical Properties Drug-Likeness Scaffold Hopping

Topoisomerase II Inhibition Potential: Docking-Based Comparison with Vosaroxin

In a patent study of substituted naphthyridinyl hydrazines as anti-liver cancer agents, a close structural analog ('compound 6') showed a docking score of −65.50 kcal/mol against topoisomerase II, forming one hydrogen bond with the binding site [1]. By comparison, the reference drug Vosaroxin (SNS-595) formed eight hydrogen bonds in the same docking model [1]. The hydrazinyl group at C8 is hypothesized to contribute to binding through additional hydrogen-bonding interactions, though direct experimental IC50 data for 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one itself are not available. This evidence is extrapolated from structurally related naphthyridinyl hydrazines (Class-level inference).

Anticancer Topoisomerase II Molecular Docking

WNT Pathway Inhibition: Patent-Assigned Biological Annotation vs. Unannotated Analogs

A patent family (e.g., RU 2627712 C2) claims heterocyclic compounds of general formula I as inhibitors of WNT signal transduction pathways for the treatment of cancer, fibrosis, and osteoarthritis [1]. 6-Chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one is listed among commercial chemical catalogs referencing WNT pathway inhibition , whereas structurally related 2,7-naphthyridinone building blocks (e.g., 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one) are associated with kinase inhibition (MET/AXL) rather than WNT modulation [2]. No quantitative WNT inhibition IC50 data for this compound are publicly available; the association is based on patent disclosures and vendor-supplied annotations (Supporting evidence).

WNT Signaling Cancer Fibrosis

Optimal Application Scenarios for 6-Chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one Based on Evidence


Diversification of 2,7-Naphthyridinone-Based Kinase Inhibitor Libraries via Hydrazone Annulation

In combinatorial libraries built on the 2,7-naphthyridin-1(2H)-one scaffold [1], 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one enables late-stage diversification through hydrazone formation with aldehydes/ketones or cyclocondensation to triazoles and pyrazoles. This chemistry is orthogonal to the nucleophilic aromatic substitution used with 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one [1], thereby expanding the accessible chemical space without requiring a change in core scaffold.

Topoisomerase II-Targeted Anticancer Probe Development

Based on docking evidence from structurally related naphthyridinyl hydrazines showing topoisomerase II engagement (−65.50 kcal/mol docking score, US Patent 9,855,255 [2]), this compound can serve as a probe for topoisomerase II inhibition studies. Researchers comparing this scaffold with vosaroxin (an established topoisomerase II poison [2]) may identify binding mode differences attributable to the hydrazinyl group that inform selectivity optimization.

WNT Pathway Inhibitor Screening for Fibrosis and Cancer

Patent disclosures (RU 2627712 C2 [3]) claim WNT signaling inhibition for compounds encompassing the 2,7-naphthyridinone-hydrazine chemotype. Procurement of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one is indicated when the research objective is WNT pathway modulation rather than kinase inhibition, as supported by vendor annotations distinguishing this compound from kinase-targeted naphthyridinones .

Physicochemical Optimization of Naphthyridine-Derived Hits

For hit series originating from non-oxo naphthyridines such as 2-chloro-6-hydrazinyl-1,5-naphthyridine , replacement with the 2,7-naphthyridin-1(2H)-one core reduces calculated logP by approximately 0.33 units (from ~1.9 to 1.57 [4]). This modest polarity increase may improve aqueous solubility and reduce off-target promiscuity, making the compound suitable for lead optimization programs where lipophilicity-driven attrition is a concern.

Quote Request

Request a Quote for 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.